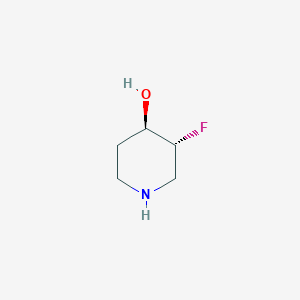

trans-3-Fluoropiperidin-4-ol

Description

Significance of Fluorinated N-Heterocycles in Advanced Chemical Synthesis and Discovery Research

Nitrogen heterocycles are fundamental structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. chim.ittandfonline.com It is estimated that over two-thirds of all small-molecule drugs approved by the FDA contain at least one N-heterocycle, with piperidine (B6355638) being the most common. chim.it The prevalence of these structures stems from their ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and acid-base chemistry, which are crucial for molecular recognition and biological function. chim.it

In recent decades, the strategic incorporation of fluorine into these N-heterocyclic scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. chim.itbeilstein-journals.org The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, basicity, and conformational preferences. beilstein-journals.orgnih.govresearchgate.net These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and novel biological activities. chim.ittandfonline.com The unique properties of the carbon-fluorine bond, such as its high strength and polarity with minimal steric impact, contribute to these beneficial effects. tandfonline.com Consequently, fluorinated N-heterocycles are a major focus of contemporary chemical research, offering rich possibilities for the development of new therapeutics and chemical probes. beilstein-journals.orgnih.gov

Overview of "trans-3-Fluoropiperidin-4-ol" as a Key Research Target and Synthetic Building Block

Among the diverse class of fluorinated N-heterocycles, 3-fluoropiperidines have garnered significant attention as important building blocks in discovery chemistry. nih.gov The selective placement of a fluorine atom at the 3-position of the piperidine ring has proven to be an effective strategy for modulating the pharmacological properties of various biologically active compounds. nih.gov This substitution can play a critical role in blocking metabolic pathways and adjusting the basicity of the piperidine nitrogen. nih.gov

Specifically, the diastereomer this compound has emerged as a valuable synthetic intermediate. While the cis isomer is often prioritized in drug discovery for its favorable alignment in target binding pockets, the trans isomer remains a synthetically accessible and important compound for systematic structure-activity relationship studies. Its derivatives have been explored for their potential in treating neurological disorders. The development of efficient and stereoselective synthetic routes to access this compound and its derivatives is an active area of research, enabling the exploration of its full potential in medicinal chemistry.

Scope and Academic Relevance of the Research Outline

The study of this compound and related fluorinated piperidines holds significant academic relevance. Research in this area contributes to a deeper understanding of fundamental concepts in physical organic chemistry, such as the conformational effects of fluorine substitution on six-membered rings. beilstein-journals.orgnih.gov The development of novel synthetic methodologies for the stereoselective synthesis of these compounds is a key challenge that drives innovation in organic synthesis. beilstein-journals.orgnih.gov

Furthermore, the synthesis and biological evaluation of derivatives of this compound provide valuable insights for drug discovery programs. By systematically exploring the impact of the trans-fluoroalcohol motif on biological activity, researchers can refine their understanding of the structural requirements for target engagement and develop more effective therapeutic agents. The academic pursuit of these molecules, therefore, not only expands the toolbox of synthetic chemists but also provides a crucial foundation for the development of future medicines. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-fluoropiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 3 Fluoropiperidin 4 Ol and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

Achieving precise control over the stereochemistry of the fluorine and hydroxyl groups on the piperidine (B6355638) ring is a critical challenge. Various sophisticated strategies have been developed to address this, enabling access to specific stereoisomers required for pharmacological evaluation.

Metal-Catalyzed Hydrogenation Strategies (e.g., Palladium and Rhodium Catalysis)

Metal-catalyzed hydrogenation of fluorinated pyridine (B92270) precursors represents a powerful and direct approach to saturated fluoropiperidine rings. nih.gov This method is valued for its efficiency and the potential for high stereoselectivity.

Palladium-catalyzed hydrogenation has been demonstrated as a robust method for the cis-selective reduction of readily available fluoropyridines. acs.orghuji.ac.il Using heterogeneous catalysts like palladium on carbon (Pd/C), a wide range of (multi)fluorinated piperidines can be synthesized. nih.gov This protocol is noted for its simplicity and tolerance to air and moisture. acs.org A key advantage is the chemoselective reduction of the fluoropyridine ring while leaving other aromatic systems, such as benzene (B151609) rings, intact. nih.govacs.org This strategy has also been extended to the synthesis of enantioenriched fluorinated piperidines by hydrogenating pyridine substrates bearing a chiral auxiliary. nih.govacs.org

Rhodium catalysis is employed in a powerful one-pot, two-step dearomatization-hydrogenation (DAH) process. springernature.comnih.gov This method provides highly diastereoselective access to various all-cis-(multi)fluorinated piperidines. springernature.comnih.gov The process typically involves an initial rhodium-catalyzed dearomatization of the fluoropyridine with a boron reagent like pinacol (B44631) borane (B79455) (HBpin), followed by hydrogenation of the resulting diene intermediates. springernature.com

| Catalyst | Substrate | Key Reagents | Product | Diastereoselectivity | Yield (%) | Ref |

| Pd/C | Fluoropyridines | H₂ | Cbz-protected fluoropiperidines | cis-selective | High | nih.govacs.org |

| Rh-Carbene Complex | 3-Fluoropyridine | HBpin, H₂ | all-cis-Fluoropiperidine | Highly diastereoselective | High | springernature.comnih.gov |

| Pd(OAc)₂ | Unsaturated N-Tosylamines | PhI(OCOt-Bu)₂, AgF | 3-Fluoropiperidines | High (Varies with substrate) | 55-87 | thieme-connect.com |

Hypervalent Iodine Reagent-Promoted Cyclizations and Fluoroamination Protocols

Hypervalent iodine reagents are valued for their low toxicity and mild reaction conditions, making them attractive for constructing fluorinated heterocycles. kg.ac.rsacs.orgacs.org These reagents can promote intramolecular aminofluorination of unsaturated amines to yield 3-fluoropiperidines.

The cyclization of alkenyl N-tosylamides using hypervalent iodine(III) dicarboxylates, such as PhI(OAc)₂ or PhI(OPiv)₂, activated by Lewis acids like boron trifluoride (BF₃), is a notable strategy. kg.ac.rsacs.org The reaction proceeds through a proposed iodiranium(III) ion intermediate, followed by a 5-exo-cyclization. kg.ac.rs The selectivity of these reactions, including the competition between fluorination and oxoamination, can be influenced by the ligands on the iodine reagent and the presence of additives. kg.ac.rsacs.org Another effective system for intramolecular aminofluorination involves using a combination of PhI(OAc)₂ and pyridine-hydrogen fluoride (B91410) (Py·HF). nih.gov This method has been successfully applied to generate N-tosyl-3-fluoropyrrolidines and can be made catalytic with respect to the iodine source by using m-chloroperoxybenzoic acid (mCPBA) as a terminal oxidant. nih.gov

| Iodine Reagent | Substrate | Co-reagent / Lewis Acid | Product | Key Features | Ref |

| ArI(III)-dicarboxylates | Alkenyl N-tosylamides | BF₃ | 3-Fluoropiperidines | Ligand-dependent selectivity | kg.ac.rsacs.org |

| PhI(OPiv)₂ | Tosyl-protected pent-4-en-1-amines | HF-pyridine, BF₃·OEt₂ | 3-Fluoropiperidines | One-step, high stereoselectivity | acs.org |

| PhI(OAc)₂ | Homoallylamine derivatives | Py·HF | N-Tosyl-3-fluoropyrrolidines | Good to high yields | nih.gov |

| p-Iodotoluene (catalytic) | Homoallylamine derivatives | Py·HF, mCPBA (oxidant) | N-Tosyl-3-fluoropyrrolidines | Catalytic in iodine | nih.gov |

Organocatalytic Approaches (e.g., Chiral Primary Amines, Asymmetric Michael Addition)

Organocatalysis offers a metal-free alternative for synthesizing chiral molecules, often providing high levels of enantioselectivity. For fluorinated piperidines, methods involving chiral primary amines and asymmetric Michael additions are prominent.

An enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol has been developed using an organocatalytic fluorination strategy. nih.gov This approach, inspired by methodology using modified cinchona alkaloid catalysts, was found to work effectively with commercially available chiral primary amines, such as α-methylbenzylamine, achieving similar enantioselectivity. nih.gov The resulting piperidinol products can often be crystallized to achieve high enantiopurity. nih.gov

The asymmetric aza-Michael addition is another powerful tool for constructing chiral nitrogen heterocycles. researchgate.netwhiterose.ac.ukrsc.org This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. By employing chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers or cinchona-based catalysts, the intramolecular version of this reaction can produce enantioenriched piperidine scaffolds. researchgate.netwhiterose.ac.uk This methodology has been instrumental in the synthesis of complex pharmaceutical intermediates. researchgate.net

Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination

Modern synthetic strategies increasingly leverage biocatalysis and photochemistry to access complex chiral molecules with high efficiency and selectivity.

Biocatalytic desymmetrization is a highly effective method for producing enantiopure synthons from prochiral or meso-compounds. mdpi.com In the context of fluoropiperidines, this approach has been used on a large scale to synthesize (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid. acs.org The key step involves the enzymatic hydrolysis of a meso-diester precursor, often using enzymes like pig liver esterase (PLE) or lipases from Candida species, to selectively produce a chiral monoacid with high enantiomeric excess. acs.orgresearchgate.net This biological approach offers mild reaction conditions and high stereoselectivity, making it a sustainable alternative to classical chemical methods. mdpi.com

Flow photochemical decarboxylative fluorination is an innovative technique for installing fluorine by converting aliphatic carboxylic acids into alkyl fluorides. researchgate.netorganic-chemistry.org This method utilizes photoredox catalysis, where a photocatalyst absorbs light to initiate a single-electron transfer from a carboxylate, leading to a radical intermediate that is then trapped by an electrophilic fluorine source like Selectfluor. pharmaron.comorganic-chemistry.org Performing this reaction in a continuous flow setup offers advantages in scalability, safety, and precise control over reaction parameters. pharmaron.comresearchgate.net This technology has been successfully applied to the large-scale synthesis of fluorinated piperidine building blocks. pharmaron.comacs.org

| Method | Key Reagent/Catalyst | Substrate | Product | Scale | Yield/Selectivity | Ref |

| Biocatalytic Desymmetrization | Lipase (B570770) / Esterase | meso-Piperidine diester | Chiral monoacid | 450 g | 92% yield, 94.3% ee | acs.org |

| Flow Photochemical Decarboxylative Fluorination | Organic Photocatalyst, Selectfluor | Piperidine carboxylic acid | Fluorinated piperidine | 336 g | 52% yield, 99.3% ee (after purification) | acs.org |

Dearomatization-Hydrogenation Processes for Fluorinated Piperidine Formation

The dearomatization-hydrogenation of fluoropyridines is a highly effective strategy for creating saturated, stereochemically defined fluorinated piperidines. nih.govspringernature.comnih.gov This approach circumvents the challenges associated with direct fluorination of pre-existing piperidine rings.

A one-pot dearomatization-hydrogenation (DAH) process, often catalyzed by rhodium complexes, provides excellent diastereoselectivity for all-cis-(multi)fluorinated piperidines. springernature.comnih.gov The reaction begins with the dearomatization of the fluoropyridine substrate using a reagent such as pinacol borane (HBpin), which breaks the aromaticity to form diene intermediates. springernature.com These intermediates are then hydrogenated in the same pot to yield the final saturated heterocycle. springernature.comnih.gov This method is powerful for creating a variety of fluorinated piperidine building blocks from commercially available precursors. researchgate.net A related approach uses heterogeneous palladium catalysis for the direct hydrogenation of fluoropyridines, which also proceeds with high cis-selectivity and tolerates a range of functional groups. nih.govacs.org

Dynamic Kinetic Resolution in Reductive Synthesis of Fluoropiperidinols

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. While specific examples applying DKR directly to the reductive synthesis of fluoropiperidinols are not extensively detailed in the provided context, the principles of DKR are widely applied in asymmetric synthesis. For instance, chemo-enzymatic approaches have been used to synthesize enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, which are structurally related. mdpi.com This involved a kinetic resolution of an intermediate using Candida antarctica lipase (CAL-B), separating enantiomers through selective acylation. mdpi.com Such enzymatic methods, when coupled with a racemization catalyst, could constitute a DKR process, offering a potential route to enantiopure fluorinated piperidinol derivatives.

Ring Formation and Functionalization Reactions

The construction of the fluoropiperidine core with precise stereochemical control is a significant synthetic challenge. Several advanced methodologies have been developed to address this, ranging from cyclization reactions that install the fluorine atom and form the ring simultaneously to the construction of the piperidine ring from acyclic precursors.

Intramolecular Aminofluorination of Olefins

Intramolecular aminofluorination of unactivated alkenes represents a powerful strategy for the synthesis of fluorinated nitrogen heterocycles. Palladium-catalyzed methods have been particularly successful in this regard. For instance, the cyclization of N-tethered unsaturated amines can be achieved using a palladium catalyst in the presence of a fluorine source. This approach allows for the direct formation of the C-F bond and the piperidine ring in a single step. While specific examples leading directly to trans-3-Fluoropiperidin-4-ol are not prevalent in the literature, the general methodology provides a viable pathway. The regioselectivity and stereoselectivity of the reaction are critical aspects, often influenced by the nature of the catalyst, the substrate, and the reaction conditions.

[4+2] Annulation Strategies for Piperidine Core Construction

[4+2] annulation, or cycloaddition, strategies offer a convergent and modular approach to constructing the piperidine core. A notable example is a palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with a vinyl-substituted cyclic carbamate. nih.gov This method allows for the rapid assembly of a highly functionalized 3-fluoropiperidine (B1141850) ring. The process typically involves an allylation followed by a condensation reaction, which can often be performed in a one-pot procedure. The resulting products contain multiple functional groups that can be further elaborated. For example, a chemoselective reduction of the ester group can be achieved to introduce the hydroxyl functionality, although the diastereoselectivity would need to be controlled to favor the trans isomer. nih.gov

| Entry | α-Fluoro-β-ketoester | Product | Yield (%) |

| 1 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 4a | 95 |

| 2 | Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | 4b | 89 |

| 3 | Ethyl 2-fluoro-3-(4-fluorophenyl)-3-oxopropanoate | 4c | 92 |

| 4 | Ethyl 2-fluoro-3-oxo-3-(p-tolyl)propanoate | 4d | 91 |

Table 1: Examples of 3-fluoropiperidines synthesized via a Pd-catalyzed [4+2] annulation strategy. nih.gov

This strategy's modularity allows for the variation of substituents on the piperidine ring by simply changing the starting materials. nih.gov

Radical Cyclization Approaches

Radical cyclization reactions provide another avenue for the synthesis of piperidine derivatives. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an unactivated double bond. For instance, α-aminoalkyl radicals can be generated and cyclized to form polysubstituted piperidines. rsc.org The regioselectivity of the cyclization is governed by Baldwin's rules, with a 6-endo-trig cyclization being a common pathway to form the piperidine ring. While this approach is well-established for various piperidine systems, its application to the synthesis of fluorinated piperidines, and specifically this compound, would require the strategic placement of a fluorine atom and a hydroxyl group (or their precursors) on the acyclic starting material. The stereochemical outcome of the cyclization would be a key consideration in achieving the desired trans configuration.

Oxidative Ring Opening of Bicyclic Lactams

The oxidative ring opening of bicyclic lactams presents a less common but potentially powerful method for accessing functionalized piperidines. This strategy involves the cleavage of a C-C or C-N bond within a strained bicyclic system to reveal a piperidine ring with appended functional groups. The specific application of this methodology to the synthesis of this compound would necessitate the design of a suitable fluorinated bicyclic lactam precursor. The regioselectivity of the ring opening and the subsequent functional group manipulations would be critical for the successful synthesis of the target molecule.

Retrosynthetic Analysis and Strategic Disconnections for Fluoropiperidine Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com

Disconnection Strategies Based on Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy in retrosynthetic analysis, where one functional group is converted into another to facilitate a disconnection. tgc.ac.in For a molecule like this compound, several disconnection strategies involving FGI can be envisioned.

A primary disconnection could be the C-N bonds of the piperidine ring, leading to an acyclic amino alcohol precursor. However, a more strategic approach would involve disconnecting bonds that are more readily formed. For instance, the bond between C3 and C4 could be a target for disconnection. An FGI of the hydroxyl group to a ketone would lead to a 3-fluoropiperidin-4-one (B1326556) intermediate. This simplifies the retrosynthesis, as the fluorine atom can be introduced α to the carbonyl group via electrophilic fluorination. The piperidinone itself can be derived from a variety of precursors, including cyclic β-keto esters.

Another FGI-based strategy involves recognizing the trans-fluoroalcohol motif. This arrangement can be retrosynthetically disconnected via an epoxide intermediate. The epoxide could be opened by a fluoride source, which would stereospecifically yield the trans product. The epoxide, in turn, could be formed from an allylic alcohol precursor. This retrosynthetic pathway is illustrated below:

Retrosynthetic Analysis of this compound:

This analysis highlights how FGI can reveal more practical and stereocontrolled synthetic routes. The choice of protecting groups for the nitrogen and hydroxyl functionalities would be a crucial tactical consideration in the forward synthesis.

Application of Retrosynthetic Decision Trees in Complex Fluoropiperidine Synthesis

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. arxiv.orgresearchgate.net For complex structures like fluorinated piperidines, this process can lead to a combinatorial explosion of possible pathways. nih.gov A retrosynthetic decision tree is a systematic tool that helps chemists navigate this complexity by breaking the problem into smaller, more manageable steps. nsf.govunirioja.es This approach guides the identification of key bond disconnections and strategic functional group interconversions based on established chemical reactions.

The process begins by identifying the core functional groups and their relative positions within the target molecule. nsf.gov For a molecule like this compound, the key features are the piperidine ring, the trans-configured fluoro and hydroxyl groups at the 3- and 4-positions, and the secondary amine.

A decision tree for this class of compounds would guide the chemist through a series of questions:

Disconnect the C-F or C-O bond? This leads to considering either a fluorination or an oxidation/reduction strategy on a piperidine precursor.

Form the piperidine ring late or early in the synthesis? This prompts an evaluation of strategies like the hydrogenation of a corresponding fluorinated pyridine versus building the ring from an acyclic precursor.

Which precursor patterns are most reliable? The tree would highlight synthons (idealized fragments) that correspond to known, high-yielding reactions, such as those involving epoxide ring-opening or dearomatization-hydrogenation of pyridine derivatives. researchgate.net

By mapping out these decisions, the chemist can systematically evaluate and prioritize synthetic routes, focusing on those with the highest probability of success based on factors like stereochemical control, yield, and precursor availability. This structured approach is crucial for navigating the intricate challenges posed by poly-functionalized heterocyclic systems. nih.govnsf.gov

Synthesis of Analogs and Structurally Related Fluorinated Piperidines

The synthesis of analogs and related scaffolds is essential for exploring structure-activity relationships in drug discovery. Methodologies are often designed to be adaptable, allowing for the creation of a library of related compounds.

Significant progress has been made in developing robust methods for accessing a variety of fluorinated piperidine cores. nih.gov One prominent strategy is the heterogeneous hydrogenation of readily available and inexpensive fluoropyridines. acs.orgnih.gov This approach often yields cis-selective products, providing access to all-cis-(multi)fluorinated piperidines. researchgate.net For example, palladium-catalyzed hydrogenation has proven effective for the chemoselective reduction of fluoropyridines while tolerating other aromatic systems. acs.orgnih.gov

Alternative strategies have been developed to create different substitution patterns. For instance, 4-substituted 3,3-difluoropiperidines can be synthesized through a multi-step sequence involving a 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative, followed by reduction, lactamization, and subsequent reduction of the lactam. nih.gov This methodology has been successfully applied to generate building blocks like N-protected 3,3-difluoroisonipecotic acid. nih.gov These diverse methods allow chemists to systematically vary the number, position, and stereochemistry of fluorine atoms on the piperidine ring.

| Method | Starting Material | Key Reagents/Catalyst | Primary Product Type | Stereoselectivity |

| Heterogeneous Hydrogenation | Fluoropyridines | Pd/C, H₂ | (Multi)fluorinated Piperidines | cis-selective acs.orgnih.gov |

| Dearomatization-Hydrogenation | Fluoropyridines | Rh or Pd catalysts | all-cis-(Multi)fluorinated Piperidines | cis-selective researchgate.net |

| Multi-step Synthesis | 3-Substituted Acrylonitriles | Ethyl bromodifluoroacetate, Cu, Borane | 4-Substituted 3,3-Difluoropiperidines | Not specified nih.gov |

| Biocatalytic Desymmetrization & Photochemical Fluorination | Diester Precursors | Esterase, Photochemical reactor | Enantiopure Fluorinated Piperidine Carboxylic Acids | High (e.g., >98% de, >96% ee) acs.org |

The nitrogen atom of the piperidine ring is a key handle for further chemical modification. However, its basicity and nucleophilicity often necessitate the use of protecting groups during synthesis. acs.orgresearchgate.net Unprotected fluorinated piperidines can be volatile and challenging to purify, making in situ protection a common and effective strategy. nih.gov

Commonly used nitrogen protecting groups in fluoropiperidine synthesis include:

Boc (tert-Butoxycarbonyl): Used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, this group is stable under many reaction conditions but can be readily removed with acid. nih.gov

Cbz (Benzyloxycarbonyl): Often introduced immediately following the hydrogenation of fluoropyridines to facilitate isolation and purification. nih.gov It is typically removed by hydrogenolysis.

Fmoc (Fluorenylmethyloxycarbonyl): Another group used for in situ trapping of hydrogenation products, removable under mild basic conditions. nih.gov

The choice of protecting group is critical and depends on the planned subsequent reaction steps. The ability to selectively protect and deprotect the piperidine nitrogen is fundamental for using these fluorinated scaffolds in multi-step syntheses, such as in peptide synthesis or the construction of complex drug molecules. acs.org

Conformational Analysis and Stereochemical Investigations of Trans 3 Fluoropiperidin 4 Ol Systems

Fundamental Principles Governing Conformational Preferences in Fluorinated Piperidines

The conformational equilibrium of fluorinated piperidines is dictated by a complex interplay of several factors, including electrostatic interactions, stereoelectronic effects, steric hindrance, and solvation. d-nb.info These forces determine the spatial arrangement of the substituents on the six-membered ring, particularly the preference for axial or equatorial positioning.

Electrostatic interactions are a dominant force in determining the conformation of fluorinated piperidines, especially in their protonated forms. researchgate.net A significant stabilizing interaction occurs between the positively charged nitrogen (N+) and the electronegative fluorine atom. researchgate.net This charge-dipole attraction (C−F⋅⋅⋅ H−N+) strongly favors a conformation where the fluorine atom occupies an axial position, bringing it into a gauche relationship with the nitrogen substituent. nih.govresearchgate.net This phenomenon, often termed the fluorine gauche effect, is a powerful directing influence, and in protonated 3-fluoropiperidinium cations, the axial conformer can be stabilized by as much as 5.4 kcal/mol, making it the exclusively observed conformer in aqueous solution. researchgate.net This attractive electrostatic interaction can be more influential than typical steric repulsions that would otherwise favor an equatorial substituent. researchgate.net

While electrostatic and hyperconjugative effects often dominate, steric and solvation effects also contribute to the conformational landscape. nih.gov Steric repulsion, specifically 1,3-diaxial interactions, generally disfavors the axial placement of substituents. libretexts.orgopenstax.org However, in many fluorinated piperidines, the stabilizing electronic effects can override these steric penalties. nih.gov

Solvation plays a significant role, as the polarity of the solvent can modulate the strength of intramolecular interactions. d-nb.infonih.gov Computational and experimental studies have shown that solvent polarity is a major factor, and the dipole moment of the molecule can be used to manipulate the orientation of fluorine atoms, particularly in polar solutions. d-nb.infonih.gov For instance, DFT calculations using a polarizable continuum model (PCM) have successfully predicted experimentally observed conformers in solvents like chloroform (B151607) and water, highlighting the importance of accounting for the solvent environment. nih.gov

Elucidation of Axial-Equatorial Preference of Fluorine Substituents

The preference of a fluorine substituent for an axial or equatorial position in a piperidine (B6355638) ring is a result of the balance between the aforementioned stabilizing and destabilizing forces. In unsubstituted, neutral 3-fluoropiperidine (B1141850), the equatorial conformer is generally favored to minimize steric strain. However, upon protonation of the nitrogen, the conformational preference dramatically inverts. researchgate.net

The strong C−F⋅⋅⋅ H−N+ charge-dipole interaction in the protonated piperidinium (B107235) ring provides a substantial thermodynamic driving force for the fluorine atom to adopt the axial position. researchgate.netresearchgate.net This preference is so pronounced that Lankin and Snyder first noted this unusual directing effect, where the axial conformer of the protonated species is significantly stabilized over the equatorial form. researchgate.netresearchgate.net This robust preference for the axial conformer in protonated 3-fluoropiperidines has been confirmed through both NMR spectroscopy and computational analysis. d-nb.infonih.gov

Influence of Nitrogen Protecting Groups and Substituents on Conformational Dynamics

The nature of the substituent on the piperidine nitrogen atom has a profound impact on the ring's conformational dynamics. Different N-protecting groups or substituents can alter the electronic properties and steric environment around the nitrogen, thereby influencing the axial-equatorial equilibrium of other ring substituents. nih.govrsc.org

Systematic studies using NMR and DFT calculations have quantified the influence of different N-substituents on conformational preferences. nih.gov The table below summarizes findings for various N-substituted fluorinated piperidines, illustrating how the nitrogen substituent dictates the preferred conformation.

| Compound Series | Nitrogen Substituent (R) | Solvent | Dominant Conformer | Key Stabilizing Interactions |

|---|---|---|---|---|

| Unprotected Piperidines | -H | Water | Equatorial-F (typically) | Minimized Steric Strain |

| Piperidinium Salts | -H2+ (from HCl) | Water | Axial-F | Charge-Dipole (C-F•••H-N+), Hyperconjugation nih.gov |

| TFA-Amides | -COCF3 | Chloroform | Varies (often Axial-F) | Hyperconjugation, Dipole Minimization nih.gov |

| Boc-Carbamates | -Boc | - | Can favor twist-boat or chair with axial C2 substituent | Avoidance of A1,3 Strain rsc.org |

Diastereoselectivity and Enantioselectivity Control in Ring Systems

The synthesis of specifically substituted piperidines like trans-3-Fluoropiperidin-4-ol requires precise control over stereochemistry. The development of diastereoselective and enantioselective methods is crucial for accessing stereochemically pure building blocks for medicinal chemistry. nih.govnih.gov

Diastereoselectivity is often achieved by controlling the approach of a reagent to a pre-existing stereocenter or a cyclic precursor. Methods for synthesizing highly substituted, oxygenated piperidines include diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors followed by regioselective ring-opening. nih.govacs.org For instance, the use of specialized epoxidation reagents can direct the oxidation to a specific face of the double bond, overriding steric effects through hydrogen bonding with the piperidine nitrogen. nih.govresearchgate.net Subsequent nucleophilic attack, for example with a fluoride (B91410) source, can then establish the desired trans relationship between the fluorine and hydroxyl groups. Other strategies include iron-catalyzed cyclizations that favor the formation of the most thermodynamically stable cis- or trans-isomers with high diastereoselectivity. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of trans-3-Fluoropiperidin-4-ol in solution. By analyzing various NMR parameters, researchers can deduce the connectivity of atoms, the relative stereochemistry of substituents, and the molecule's preferred three-dimensional arrangement.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic molecules like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable. wikipedia.org The chemical shift of the fluorine atom provides crucial information about its local electronic environment. In piperidine (B6355638) systems, the chemical shift can indicate the axial or equatorial orientation of the fluorine substituent. For instance, an axial fluorine in a piperidine ring typically exhibits a ¹⁹F NMR signal at approximately -200 ppm.

The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR. wikipedia.orgmagritek.com Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F coupling) provides valuable data for assigning the stereochemistry at the C3 and C4 positions.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Piperidines

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

| Axial Fluorine in Piperidine System | - | ~ -200 | |

| Trifluorinated Ketoester Intermediate | - | -78.50 | nih.gov |

| Knoevenagel Pathway Intermediate | - | -80.22 | nih.gov |

Proton (¹H) NMR spectroscopy is fundamental for determining the constitution and stereochemistry of this compound. The chemical shifts, integration, and multiplicity of the proton signals reveal the number and types of protons present and their neighboring atoms. emerypharma.com For example, the proton attached to the carbon bearing the hydroxyl group (H4) and the proton on the carbon with the fluorine atom (H3) exhibit characteristic chemical shifts and coupling patterns that are indicative of their relative orientation.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing proton-proton connectivity. emerypharma.comoxinst.com A COSY spectrum displays correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. oxinst.com By identifying the cross-peaks in the COSY spectrum of this compound, it is possible to trace the network of coupled protons throughout the piperidine ring, confirming the molecular framework. youtube.com The magnitude of the coupling constants (J-values) between H3 and H4, as well as with the adjacent methylene (B1212753) protons, can help to determine their dihedral angles and thus the trans configuration and the chair conformation of the piperidine ring.

The piperidine ring in this compound is not static but exists in a dynamic equilibrium between two chair conformations. Variable temperature (VT) NMR spectroscopy is a powerful tool for studying these conformational equilibria. rsc.orgunibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, to "freeze out" the individual conformers at low temperatures. unibas.itnih.gov

Analysis of the temperature-dependent spectral changes allows for the determination of thermodynamic parameters, such as the free energy difference (ΔG°) between the conformers. rsc.org This information reveals the relative populations of the axial and equatorial conformers and provides insight into the steric and electronic effects that govern the conformational preference of the molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute and relative stereochemistry. springernature.comnih.gov This technique requires a high-quality single crystal of the compound. thieme-connect.de The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the molecule, from which the precise positions of all atoms can be determined.

For this compound, X-ray crystallography can unequivocally confirm the trans relationship between the fluorine and hydroxyl substituents on the piperidine ring. Furthermore, if an enantiomerically pure sample is crystallized, the analysis can determine the absolute configuration at the stereogenic centers (C3 and C4). springernature.comnih.gov This is achieved through the analysis of anomalous scattering effects, which can be particularly challenging for light-atom structures but is a crucial aspect of structural elucidation for chiral molecules. thieme-connect.deresearchgate.net

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

In addition to molecular weight determination, fragmentation patterns observed in the mass spectrum can offer structural information. The way the molecule breaks apart upon ionization can provide clues about the connectivity of its atoms. For instance, the loss of specific neutral fragments, such as water (H₂O) or hydrogen fluoride (B91410) (HF), can be indicative of the presence of hydroxyl and fluorine substituents, respectively. While not a primary method for stereochemical determination, mass spectrometry is an essential tool for verifying the identity and purity of the synthesized compound. researchgate.net

Chromatographic Methods for Diastereomeric and Enantiomeric Purity Analysis (e.g., Chiral SFC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound, particularly for separating and quantifying stereoisomers.

For analyzing diastereomeric purity, techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC) with achiral stationary phases can be effective. nih.gov These methods separate compounds based on differences in their physical properties, such as boiling point and polarity, which can differ between diastereomers.

To determine the enantiomeric purity (the excess of one enantiomer over the other), chiral chromatography is required. chiralpedia.com This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiralpedia.com Chiral SFC is often a preferred method for its speed and efficiency in separating enantiomers. lcms.czchromatographyonline.com Similarly, chiral GC can be employed, sometimes after derivatization of the analyte to enhance its volatility and interaction with the CSP. researchgate.net These methods are crucial for ensuring the stereochemical integrity of the final compound, which is of paramount importance in medicinal chemistry.

Computational and Theoretical Chemistry Studies on Trans 3 Fluoropiperidin 4 Ol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the geometric and electronic structure of molecules. For trans-3-Fluoropiperidin-4-ol, DFT calculations, such as those performed with the M06-2X functional and a large basis set like def2-QZVPP, can provide deep insights into its preferred conformations and electronic landscape. nih.gov

A primary focus of DFT studies on substituted piperidines is the determination of the most stable chair conformation. The piperidine (B6355638) ring can exist in two primary chair forms, and for this compound, this involves considering the axial or equatorial positioning of the fluorine and hydroxyl substituents. DFT calculations can accurately predict the relative energies of these conformers.

Key geometric parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. These parameters are crucial for a detailed understanding of the molecule's three-dimensional structure. For instance, the calculations would reveal the precise C-F, C-O, and C-N bond lengths and how they are influenced by the stereochemical relationship between the substituents.

The electronic structure can be analyzed through various DFT-derived properties. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions of positive and negative potential. This is critical for understanding intermolecular interactions. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate hyperconjugative interactions, such as those between the C-F bond and other orbitals in the ring, which play a significant role in determining conformational stability. nih.gov

| Parameter | Value |

|---|---|

| C-F Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.43 Å |

| C-N Bond Length (average) | ~1.47 Å |

| F-C-C-O Dihedral Angle | ~ -60° (gauche) |

| Energy Difference (Axial vs. Equatorial F) | Varies with solvent model |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations can explore the conformational landscape of this compound by simulating the motion of its atoms over a period of time, taking into account temperature and solvent effects.

By running MD simulations, it is possible to observe transitions between different chair and boat conformations of the piperidine ring. The frequency and energetics of these transitions provide a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

The analysis of MD trajectories can also reveal stable intramolecular hydrogen bonds, for instance, between the hydroxyl group and the fluorine atom or the nitrogen lone pair. The persistence of such interactions throughout the simulation can highlight their importance in stabilizing specific conformations. The conformational behavior of fluorinated piperidines is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors, all of which can be effectively studied using MD simulations. nih.gov

| Conformer | Population (%) | Average Lifetime (ps) |

|---|---|---|

| Chair (F-eq, OH-ax) | ~70% | >500 |

| Chair (F-ax, OH-eq) | ~25% | ~200 |

| Twist-Boat Conformations | ~5% | <50 |

In Silico Modeling of Interactions and Reactivity Profiles

In silico modeling encompasses a range of computational techniques to predict how a molecule will interact with other chemical species, including biological macromolecules. For this compound, this can involve molecular docking studies to predict its binding mode within a protein active site. The geometric and electronic information derived from DFT calculations is crucial for generating accurate molecular models for these simulations.

The reactivity profile of this compound can also be assessed using computational methods. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its susceptibility to nucleophilic or electrophilic attack. The calculated pKa values for the hydroxyl and amino groups can predict their protonation states at physiological pH, which is a critical determinant of biological activity and solubility. nih.gov

Furthermore, computational models can predict the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the calculated logP (octanol-water partition coefficient) can provide an estimate of its lipophilicity, a key factor in drug design. nih.gov

Quantum Chemical Analysis of Fluorine Effects on Molecular Properties and Reactivity

Quantum chemical analysis provides a fundamental understanding of how the introduction of a fluorine atom alters the properties of the piperidine ring. The high electronegativity of fluorine has a profound inductive effect, withdrawing electron density from the carbon backbone. emerginginvestigators.org This can influence the basicity of the piperidine nitrogen and the acidity of the hydroxyl group.

One of the most fascinating aspects of organofluorine chemistry is the "gauche effect," where a gauche conformation is preferred over an anti conformation for adjacent electronegative substituents. In this compound, this effect would influence the preferred dihedral angle between the C-F and C-O bonds. Quantum chemical calculations can quantify the energetic stabilization of the gauche conformer due to hyperconjugative interactions, such as the donation of electron density from the oxygen lone pair into the antibonding orbital of the C-F bond (n_O -> σ*_CF). nih.gov

| Property | trans-Piperidin-4-ol | This compound |

|---|---|---|

| Calculated pKa (Nitrogen) | ~10.5 | ~9.8 |

| HOMO Energy (eV) | -6.2 | -6.5 |

| LUMO Energy (eV) | 1.5 | 1.2 |

| Calculated Dipole Moment (Debye) | ~1.8 | ~2.5 |

Trans 3 Fluoropiperidin 4 Ol As a Key Scaffold in Contemporary Medicinal Chemistry Research and Chemical Biology

Role as a Chiral Building Block in Complex Molecular Synthesis

The trans-3-fluoropiperidin-4-ol scaffold is highly valued in medicinal chemistry for its role as a chiral building block in the synthesis of complex molecules. The presence of two stereocenters, at the 3- and 4-positions of the piperidine (B6355638) ring, allows for the generation of stereochemically distinct molecules. This is crucial in drug development, as different stereoisomers of a compound can exhibit vastly different pharmacological activities and metabolic profiles. The defined trans stereochemistry of this building block provides a rigid and predictable three-dimensional structure that can be strategically incorporated into larger, more complex molecular architectures.

The synthesis of enantiopure forms of this compound, such as the (3R,4R) and (3S,4S) enantiomers, is often achieved through asymmetric fluorination techniques. These enantiomerically pure building blocks are then utilized in the synthesis of a variety of biologically active compounds. The fluorine atom at the 3-position and the hydroxyl group at the 4-position serve as versatile handles for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of intricate molecular frameworks.

Scaffold for Lead Optimization Research and Diversification of Chemical Libraries

In the process of lead optimization, medicinal chemists aim to refine the structure of a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. This compound serves as an invaluable scaffold in this endeavor. The piperidine ring is a common motif in many successful drugs, and the introduction of a fluorine atom can have profound effects on the properties of the molecule.

The high electronegativity of fluorine can alter the pKa of the piperidine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and its absorption and distribution in the body. Furthermore, the C-F bond is highly polarized and can participate in favorable dipole-dipole interactions and hydrogen bonds with protein targets, enhancing binding affinity. The hydroxyl group at the 4-position provides a convenient point for diversification, allowing for the synthesis of large chemical libraries with varied substituents. This enables a systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of a given compound series.

Design and Synthesis of Fluorinated Analogs for Receptor Binding Studies (in vitro/theoretical focus)

The development of fluorinated analogs of known ligands is a common strategy to probe the binding pocket of a receptor and to improve the affinity and selectivity of the ligand. This compound is an ideal starting point for the design and synthesis of such analogs. The precise positioning of the fluorine atom in the trans configuration provides a unique vector for exploring interactions within a receptor's binding site.

In vitro binding assays are used to evaluate the affinity of these fluorinated analogs for their target receptor. Computational and theoretical studies, such as molecular docking and quantum mechanical calculations, are often employed in conjunction with experimental data to understand the nature of the interactions between the fluorinated ligand and the receptor. These studies can reveal the importance of specific hydrogen bonds, van der Waals interactions, and electrostatic interactions involving the fluorine atom, providing valuable insights for the rational design of more potent and selective ligands. For instance, the fluorine atom's ability to form strong hydrogen bonds and dipole interactions can enhance binding affinity and selectivity.

Investigation of Stereochemistry's Impact on Molecular Recognition and Target Engagement Research (pre-clinical/theoretical)

The rigid, chair-like conformation of the piperidine ring in this compound, combined with the defined stereochemistry at the 3- and 4-positions, makes it an excellent tool for investigating the role of stereochemistry in molecular recognition. The spatial arrangement of the fluorine and hydroxyl groups is fixed, allowing for a clear assessment of how the orientation of these functional groups affects binding to a biological target.

By synthesizing and testing both enantiomers of a this compound-containing compound, researchers can determine if a biological target exhibits stereoselectivity. This information is critical in the pre-clinical stages of drug development. Theoretical models can be used to rationalize the observed stereoselectivity, providing a three-dimensional understanding of the interactions at the molecular level. This knowledge can guide the design of future drug candidates with optimized stereochemistry for improved target engagement and efficacy.

Applications in Exploring New Chemical Space for Discovery Efforts

The quest for novel chemical entities with unique biological activities is a driving force in drug discovery. The incorporation of fluorinated scaffolds like this compound allows medicinal chemists to explore new regions of chemical space. The introduction of fluorine can lead to compounds with properties that are not accessible with traditional, non-fluorinated building blocks.

The unique combination of stereochemistry, polarity, and conformational rigidity offered by this compound can lead to the discovery of compounds with novel modes of action or improved pharmacological profiles. Its derivatives have been investigated for a range of potential therapeutic applications, including the treatment of neurological disorders. By systematically exploring the chemical space around this versatile scaffold, researchers can identify new lead compounds and expand the repertoire of available drug candidates.

Q & A

Q. What are the established synthetic routes for trans-3-Fluoropiperidin-4-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of fluorinated piperidines often involves base-catalyzed hydrolysis of halo-substituted intermediates. For example, this compound derivatives can be synthesized via hydrolysis of a haloalkyl precursor using solvents like amides, sulfoxides, or cyclic ethers, which stabilize intermediates and control stereoselectivity . Elemental analysis (C, H, N, Cl) is critical for verifying purity and structural fidelity, as demonstrated in fluorophenyl-piperidine analogs (e.g., FG 8032: Calc'd C 65.66%, Found 65.53%) . Solvent polarity and reaction temperature must be optimized to minimize racemization and ensure trans-configuration.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR : NMR distinguishes fluorination patterns, while NMR confirms stereochemistry via coupling constants (e.g., axial vs. equatorial protons) .

- Elemental Analysis : Quantifies deviations in C/H/N ratios, as seen in fluoropiperidine derivatives (e.g., FG 8035: Calc'd N 3.73%, Found 3.66%) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as applied to related fluorophenyl-pyridine structures .

Q. What are the key structural features of this compound that influence its physicochemical properties?

- Methodological Answer : Fluorination at the 3-position increases electronegativity, enhancing hydrogen-bonding capacity and solubility in polar solvents. The trans-configuration reduces steric hindrance between the fluorine and hydroxyl groups, improving stability compared to cis-isomers. Computational modeling (e.g., DFT) can predict pKa shifts and logP values to guide solubility studies .

Advanced Research Questions

Q. How does fluorination at the 3-position of the piperidine ring affect the compound’s interaction with biological targets such as 5-HT receptors?

- Methodological Answer : Fluorine’s electronegativity modulates receptor binding by altering electron density in the piperidine ring. For example, trans-4-(4-fluorophenyl)piperidine derivatives show enhanced 5-HT receptor affinity due to improved hydrophobic interactions and reduced metabolic degradation . In vitro assays (e.g., radioligand binding) should compare fluorinated vs. non-fluorated analogs, while molecular dynamics simulations can map fluorine’s role in binding-pocket interactions .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To resolve these:

- Perform DSC/TGA to identify polymorph transitions (e.g., mp variations in trifluoromethyl-pyridine derivatives: 287.5–293.5°C) .

- Cross-validate spectral data with synthetic protocols. For instance, elemental analysis discrepancies (e.g., FG 98-I: Calc'd Cl 9.69% vs. Found 9.61%) may indicate incomplete purification .

- Reference crystallographic data from analogous compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) to confirm structural assignments .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts during ring-closing steps to enforce trans-stereochemistry .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns can separate enantiomers, as demonstrated for fluorinated piperazine analogs .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively processes one enantiomer, improving ee values >98% .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

- Methodological Answer : Fluorinated piperidines often exhibit rapid hepatic clearance due to cytochrome P450 oxidation. Strategies include:

- Prodrug Design : Mask the hydroxyl group with ester prodrugs to enhance bioavailability, as seen in PF-06683324 (a fluoropiperidine phosphatase inhibitor) .

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites; deuterium substitution at labile C-H bonds can reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.